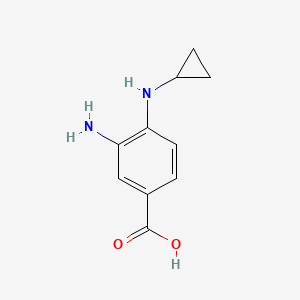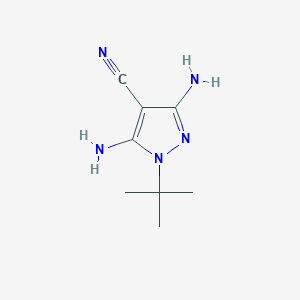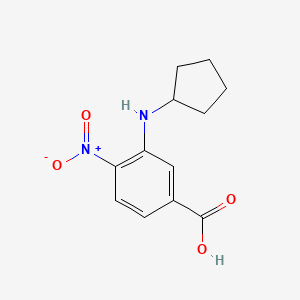![molecular formula C17H13F3OS B13090464 2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with a thiobenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid: Shares the trifluoromethylphenyl group but differs in the presence of a carboxylic acid group instead of the thiobenzaldehyde moiety.
(S)-Fluoxetine: Contains a trifluoromethylphenyl group and is used as an antidepressant.
Uniqueness
2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of a trifluoromethyl group, a propyl chain, and a thiobenzaldehyde moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H13F3OS |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
2-[3-oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H13F3OS/c18-17(19,20)15-8-5-13(6-9-15)16(21)10-7-12-3-1-2-4-14(12)11-22/h1-6,8-9,11H,7,10H2 |
InChI-Schlüssel |
VHCPURGXCAPBCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)

![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)




![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
